Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)-
Overview
Description
Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the m-chlorophenyl and oxazolyl groups in the molecule suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- , a possible synthetic route could involve the reaction of m-chlorophenyl isocyanate with 2-oxazoline under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods: Industrial production of such compounds often involves large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in the desired form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxazole derivatives.
Reduction: Reduction reactions could convert the oxazolyl group to other functional groups, such as amines.
Substitution: The m-chlorophenyl group may participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound may be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Medicine: In medicine, urea derivatives are often explored for their pharmacological properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: Industrial applications might involve its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
- Urea, 1-(p-chlorophenyl)-3-(2-oxazolyl)-
- Urea, 1-(m-chlorophenyl)-3-(2-thiazolyl)-
- Urea, 1-(m-bromophenyl)-3-(2-oxazolyl)-
Comparison: Compared to similar compounds, Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- may exhibit unique properties due to the specific positioning of the chlorine atom and the presence of the oxazolyl group
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1,3-oxazol-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-2-1-3-8(6-7)13-9(15)14-10-12-4-5-16-10/h1-6H,(H2,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSFICOQZXHPAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189118 | |
Record name | Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35629-49-3 | |
Record name | Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035629493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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